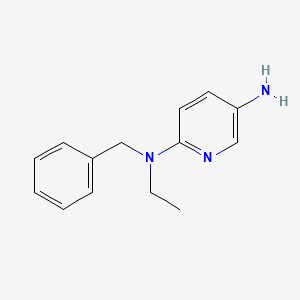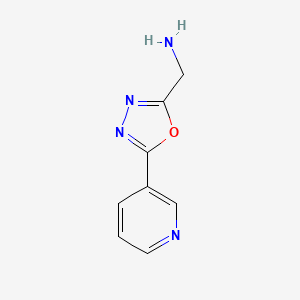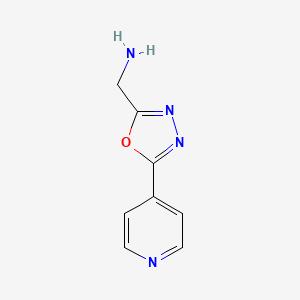![molecular formula C13H19ClN2 B1325126 [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine CAS No. 898808-57-6](/img/structure/B1325126.png)
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C13H19ClN2. It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-piperidone.
Substitution Reaction: The 4-piperidone undergoes a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-(3-chlorobenzyl)piperidin-4-one.
Reductive Amination: The 1-(3-chlorobenzyl)piperidin-4-one is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a probe in biochemical assays .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on neurotransmitter systems .
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the manufacture of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in altered biochemical pathways and physiological responses .
Comparaison Avec Des Composés Similaires
- [1-(4-Chlorobenzyl)piperidin-4-yl]methylamine
- [1-(3-Bromobenzyl)piperidin-4-yl]methylamine
- [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
Comparison:
- [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets.
- The substitution pattern on the benzyl group (e.g., chlorine, bromine, fluorine) affects the compound’s chemical behavior and biological activity, making each derivative distinct in its applications and effects .
Propriétés
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSKYKSEXUWHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229112 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-57-6 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)
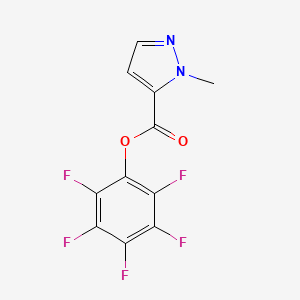
![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)
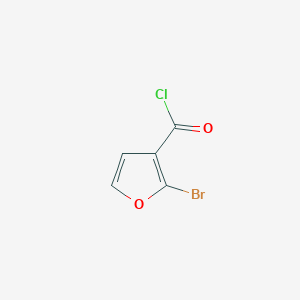
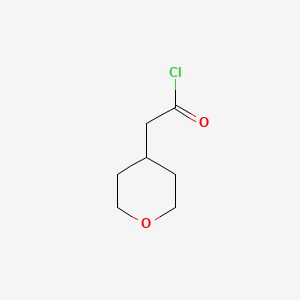
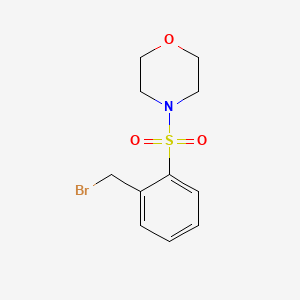
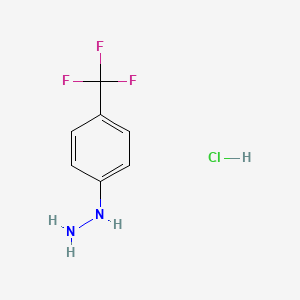
![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)
![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)
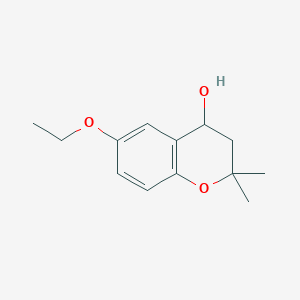
![2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1325067.png)
